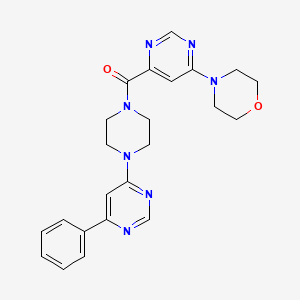
(6-Morpholinopyrimidin-4-yl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of morpholinopyrimidine and piperazine derivatives. Researchers have developed various synthetic routes to obtain this compound, and some of them have been reported in the literature . The exact synthetic pathway would depend on the specific substituents and reaction conditions.作用机制
The mechanism of action of (6-Morpholinopyrimidin-4-yl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone involves the inhibition of protein kinases. It binds to the ATP binding site of the kinase and prevents the transfer of phosphate groups to downstream targets. This leads to the inhibition of various cellular processes such as cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
The advantages of using (6-Morpholinopyrimidin-4-yl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone in lab experiments include its potent inhibitory activity against protein kinases, its ability to selectively inhibit specific kinases, and its potential therapeutic applications in the treatment of cancer and other diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to prepare stock solutions.
未来方向
There are several future directions for the study of (6-Morpholinopyrimidin-4-yl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and other diseases. Another direction is to study its effects on other protein targets in the human body. Additionally, the development of more potent and selective inhibitors based on the structure of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
合成方法
The synthesis of (6-Morpholinopyrimidin-4-yl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone involves the reaction of 4-(6-phenylpyrimidin-4-yl)piperazine with 6-bromo-4-morpholinopyrimidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as DMF or DMSO. The product is then isolated and purified using standard techniques such as column chromatography.
科学研究应用
(6-Morpholinopyrimidin-4-yl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone has been found to have potential applications in various areas of scientific research. It has been studied for its ability to inhibit protein kinases such as PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes such as cell growth, proliferation, and apoptosis. Inhibition of these kinases has been found to have therapeutic potential in the treatment of cancer and other diseases.
属性
IUPAC Name |
(6-morpholin-4-ylpyrimidin-4-yl)-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c31-23(20-15-22(27-17-25-20)29-10-12-32-13-11-29)30-8-6-28(7-9-30)21-14-19(24-16-26-21)18-4-2-1-3-5-18/h1-5,14-17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIWTVRXLLPFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC(=NC=N4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2685041.png)
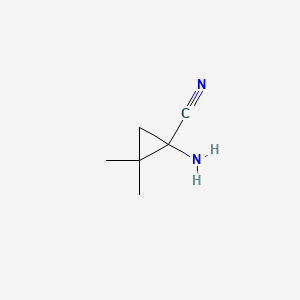

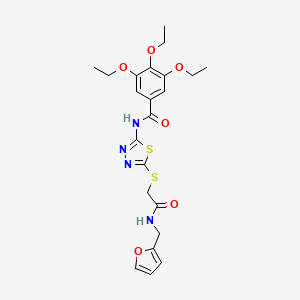
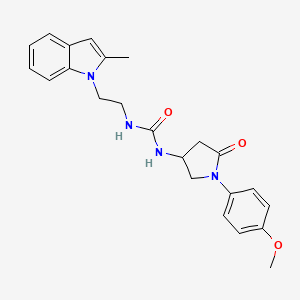


![Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2685055.png)
![N-(4-Bromophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2685057.png)


![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide](/img/structure/B2685061.png)
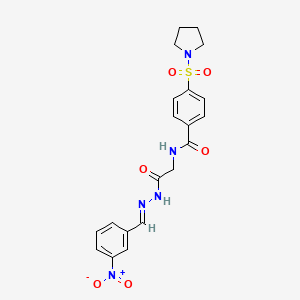
![6-Cyclopropyl-2-[[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2685064.png)
